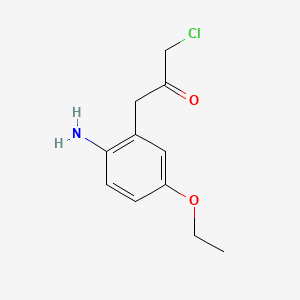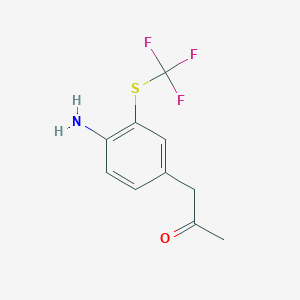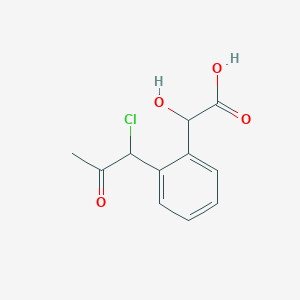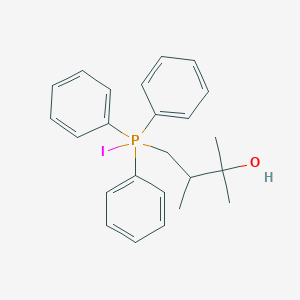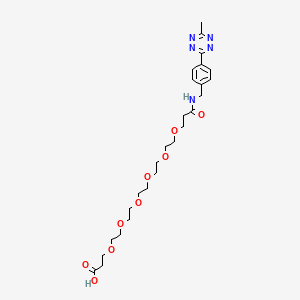
Methyltetrazine-amino-PEG6-CH2CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG6-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and a carboxylic acid group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG6-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG derivatives. The methyltetrazine group is typically introduced via a reaction with an appropriate precursor, followed by the attachment of the PEG chain and the carboxylic acid group. The reaction conditions often involve the use of activators and catalysts to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically greater than 97%. The compound is then stored at low temperatures to maintain its stability and reactivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG6-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.
Substitution Reactions: The carboxylic acid group can react with amino groups in the presence of activators.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Activators: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for facilitating coupling reactions.
Catalysts: Copper catalysts are often used in click chemistry reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG6-CH2CH2COOH has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2COOH involves the formation of covalent bonds with target molecules through click chemistry reactions. The methyltetrazine group reacts with carboxylic acids and activated esters, forming stable bioconjugates.
Comparación Con Compuestos Similares
Methyltetrazine-amino-PEG6-CH2CH2COOH can be compared with other similar compounds, such as:
Methyltetrazine-amino-PEG6-CH2CH2COONHS ester: Contains an NHS ester group instead of a carboxylic acid group, making it reactive with amines.
Methyltetrazine-CH2NHCO-PEG6-N3: Contains an azide group, which is used in click chemistry reactions with alkynes.
Propiedades
Fórmula molecular |
C26H39N5O9 |
|---|---|
Peso molecular |
565.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H39N5O9/c1-21-28-30-26(31-29-21)23-4-2-22(3-5-23)20-27-24(32)6-8-35-10-12-37-14-16-39-18-19-40-17-15-38-13-11-36-9-7-25(33)34/h2-5H,6-20H2,1H3,(H,27,32)(H,33,34) |
Clave InChI |
WJDFPKLRIPVRMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
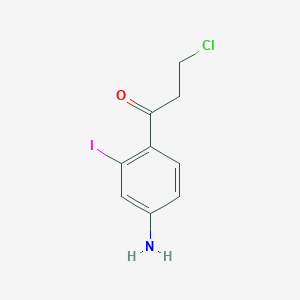
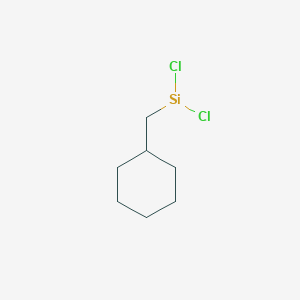
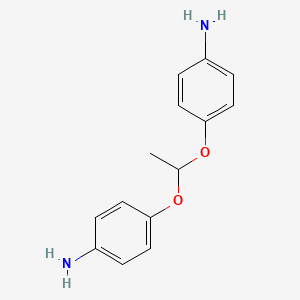
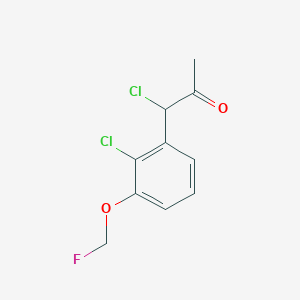
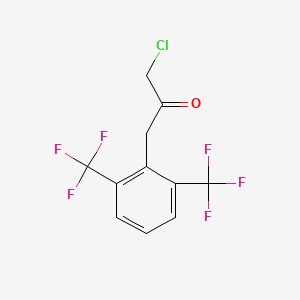
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)
